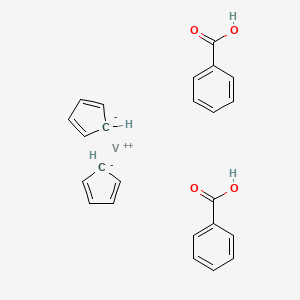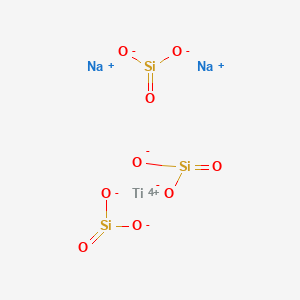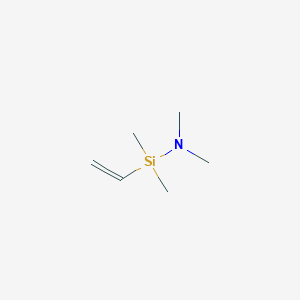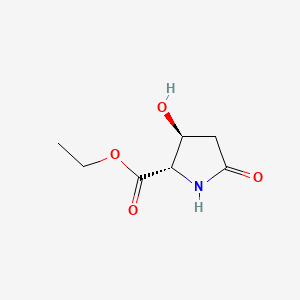
CALCIUM PLUMBATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium plumbate is an inorganic chemical compound extensively used as an anticorrosive pigment in paints and coatings. Its chemical formula is often represented as CaO₃Pb or Ca₂PbO₄. This compound has gained attention due to its effectiveness in preventing rust and corrosion on metal surfaces .
Preparation Methods
Calcium plumbate can be synthesized through various methods, including solid-state reactions and sol-gel techniques. The traditional method involves the reaction of calcium oxide (CaO) and lead oxide (PbO) at high temperatures in the presence of excess oxygen . Recent research has also explored sol-gel methodologies, which offer high homogeneity and smaller grain sizes compared to solid-state reactions .
Chemical Reactions Analysis
Calcium plumbate undergoes several types of chemical reactions, including oxidation and reduction. It is stable in air up to 980°C, where it decomposes into a liquid and calcium oxide . Common reagents used in these reactions include calcium carbonate (CaCO₃) and lead oxide (PbO). The major products formed from these reactions are typically calcium oxide and lead compounds .
Scientific Research Applications
Calcium plumbate has a wide range of scientific research applications. It is used as a substitute for red lead in primers, especially for galvanized steel . Additionally, it plays a crucial role in the preparation of superconducting cuprates, where it helps to decrease the melting point of certain phases, facilitating the formation of superconducting materials . Its anticorrosive properties make it valuable in the paint and coatings industry, where it helps to protect metal surfaces from rust and corrosion .
Mechanism of Action
The mechanism by which calcium plumbate exerts its effects involves its basic and oxidizing characteristics. It interacts with linseed oil in paints to form a protective film on metal surfaces, passivating both cathodic and anodic areas. This dual action helps to prevent rust and corrosion effectively .
Comparison with Similar Compounds
Calcium plumbate is often compared with other anticorrosive pigments such as red lead and zinc chromate. Unlike red lead, which primarily provides protection through its basic characteristics, this compound offers a combination of basic and oxidizing properties . This makes it more effective in certain applications. Similar compounds include lead chromate and lead oxide, which also serve as anticorrosive pigments but differ in their chemical properties and effectiveness .
Properties
CAS No. |
12013-69-3 |
|---|---|
Molecular Formula |
Ca2O4Pb-2 |
Molecular Weight |
351.3536 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


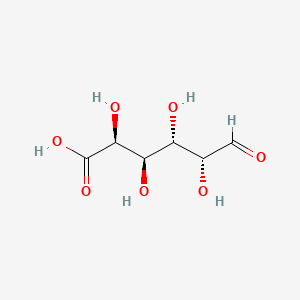
![1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol](/img/structure/B1143595.png)
![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)
